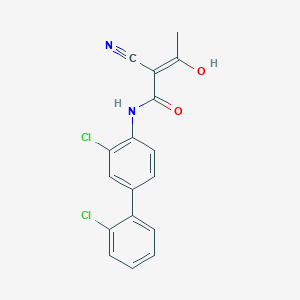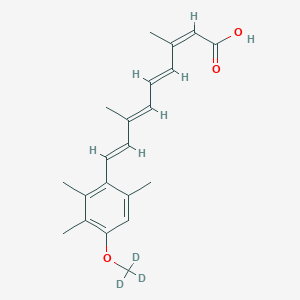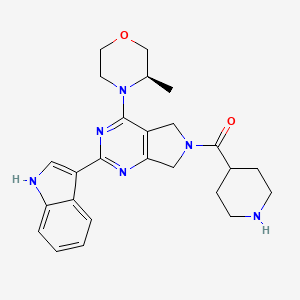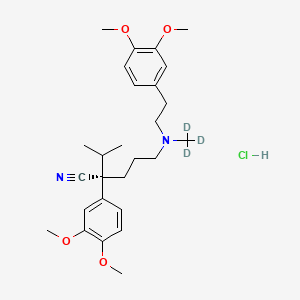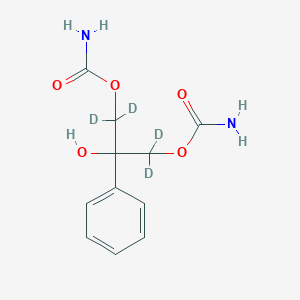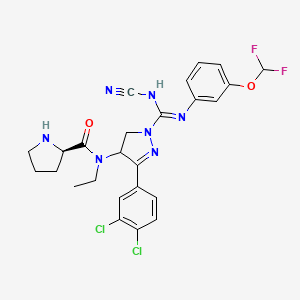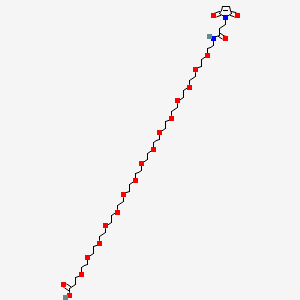
Mal-amido-PEG15-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG15-acid is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG15-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the maleimide-PEG conjugate.
Amidation: The maleimide-PEG conjugate is further reacted with an amine-containing compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG15-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Amidation Reactions: The amido group can participate in amidation reactions with carboxylic acids or amines.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Amine Reagents: Common amine reagents used in amidation reactions include primary and secondary amines.
Major Products Formed
Thioether Linkages: Formed from substitution reactions with thiol groups.
Amide Bonds: Formed from amidation reactions with amines.
Scientific Research Applications
Mal-amido-PEG15-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of bioconjugates and drug delivery systems
Mechanism of Action
Mal-amido-PEG15-acid functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-acid: Similar structure but lacks the amido group.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an amido group.
Mal-PEG-amine: Contains an amine group instead of an amido group.
Uniqueness
Mal-amido-PEG15-acid is unique due to its specific structure, which allows it to form stable thioether linkages and amide bonds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C40H72N2O20 |
|---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H72N2O20/c43-37(3-6-42-38(44)1-2-39(42)45)41-5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-32-61-34-36-62-35-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-48-7-4-40(46)47/h1-2H,3-36H2,(H,41,43)(H,46,47) |
InChI Key |
WSPAQMYURXJLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




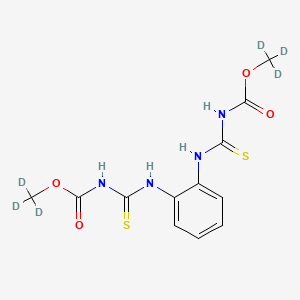
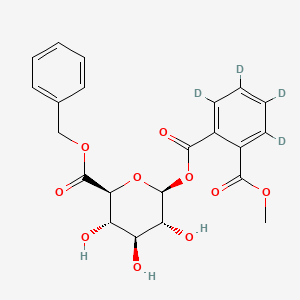
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
